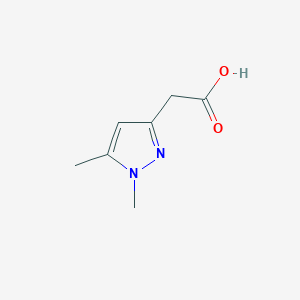

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid

Übersicht

Beschreibung

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is an organic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

-

Introduction of the Acetic Acid Moiety: : The 3,5-dimethylpyrazole can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated pyrazoles or nitro-pyrazoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, the synthesis of novel pyrazole derivatives has been explored for their efficacy against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer). In a study, compounds derived from pyrazole structures demonstrated significant cytotoxicity and were evaluated for their ability to inhibit key signaling pathways such as EGFR and PI3K/AKT/mTOR .

Case Study:

In a recent investigation, specific derivatives of 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetic acid were tested against these cell lines. The results showed that certain compounds had IC50 values comparable to standard treatments like Tamoxifen, indicating their potential as effective anticancer agents .

Agrochemical Development

The compound has also been studied for its applications in agrochemicals. Its structural properties allow it to act as a building block for the synthesis of herbicides and fungicides. Research has focused on modifying the pyrazole ring to enhance biological activity against pests and diseases affecting crops.

Example:

A study highlighted the use of pyrazole derivatives in developing new fungicides that target specific fungal pathogens in agriculture. These compounds demonstrated effective inhibition of fungal growth, suggesting that they could be utilized in crop protection strategies.

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in creating novel materials with specific properties. Its incorporation into polymer matrices has been investigated to enhance thermal stability and mechanical strength.

Research Findings:

Recent studies have shown that polymers modified with pyrazole derivatives exhibit improved thermal resistance compared to unmodified polymers. This property makes them suitable for applications in high-temperature environments .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against multiple cell lines; potential as EGFR/PI3K inhibitors |

| Agricultural Science | Development of effective agrochemicals; inhibition of fungal growth in crops |

| Materials Science | Enhanced thermal stability and mechanical strength in modified polymers |

Wirkmechanismus

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.

2-(1H-Pyrazol-3-YL)acetic acid: Similar structure but without the methyl groups on the pyrazole ring.

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrazole ring.

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Biologische Aktivität

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving pyrazole derivatives. One notable method includes the reaction of β-dicarbonyl compounds with hydrazine derivatives in the presence of acetic acid as a catalyst, yielding high chemical yields and purity . The molecular structure is characterized by the presence of a pyrazole ring attached to an acetic acid moiety, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds based on the 1H-pyrazole structure have shown effectiveness against various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and lung cancers. These compounds inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- In vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly compared to controls. The mechanism often involves the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies:

- Mechanism of Action : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), contributing to its anti-inflammatory effects. In some studies, it has shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

- Case Studies : A series of experiments demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models of arthritis and other inflammatory conditions. The percentage inhibition of edema was notably higher than that observed with traditional NSAIDs .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

- In vitro Evaluation : The compound has shown promising activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the low microgram range, indicating potent antimicrobial effects .

- Biofilm Inhibition : Additionally, it has been found effective in inhibiting biofilm formation, which is critical in treating chronic infections associated with bacterial colonies .

Data Summary

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | EGFR/PI3K/AKT/mTOR inhibition | Significant reduction in tumor growth in vivo |

| Anti-inflammatory | COX inhibition | IC50 values comparable to diclofenac |

| Antimicrobial | Bactericidal activity | Effective against S. aureus with low MIC values |

Eigenschaften

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGFKLGTACPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633590 | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-77-6 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.